molecular formula C8H14O3 B3167687 (2R)-Oxiran-2-ylmethyl pentanoate CAS No. 92418-73-0

(2R)-Oxiran-2-ylmethyl pentanoate

Cat. No.: B3167687
CAS No.: 92418-73-0
M. Wt: 158.19 g/mol
InChI Key: NVLOXZZIKJPCPA-SSDOTTSWSA-N
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Description

(2R)-Oxiran-2-ylmethyl pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound, with the molecular formula C8H14O3, is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-Oxiran-2-ylmethyl pentanoate can be synthesized through the esterification of (2R)-Oxiran-2-ylmethanol with pentanoic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques such as distillation or crystallization ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-Oxiran-2-ylmethyl pentanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Hydrolysis: (2R)-Oxiran-2-ylmethanol and pentanoic acid.

    Reduction: (2R)-Oxiran-2-ylmethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(2R)-Oxiran-2-ylmethyl pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical stability.

Mechanism of Action

The mechanism of action of (2R)-Oxiran-2-ylmethyl pentanoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the active alcohol and carboxylic acid, which can then participate in further biochemical pathways. The epoxide ring in the molecule can also react with nucleophiles, leading to the formation of new chemical bonds and potentially altering biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with a similar structure but different alkyl groups.

    Methyl butanoate: An ester with a similar carbon chain length but different functional groups.

    Isopentyl acetate: Known for its banana-like odor, similar in structure but with different alkyl groups.

Uniqueness

(2R)-Oxiran-2-ylmethyl pentanoate is unique due to the presence of the epoxide ring, which imparts distinct chemical reactivity compared to other esters. This structural feature allows it to participate in a wider range of chemical reactions, making it a valuable compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

[(2R)-oxiran-2-yl]methyl pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-3-4-8(9)11-6-7-5-10-7/h7H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLOXZZIKJPCPA-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OC[C@H]1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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